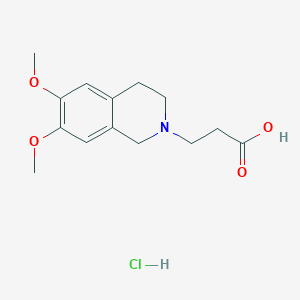

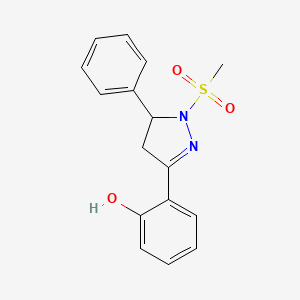

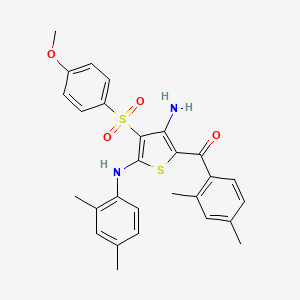

![molecular formula C14H17N3OS B2402792 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide CAS No. 795290-95-8](/img/structure/B2402792.png)

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminothiazole derivatives are a class of compounds that have been found to exhibit a wide range of biological activities . They are characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives often involves the reaction of an amine with a suitable sulfur and nitrogen-containing compound . The exact method can vary depending on the specific compounds used and the desired product .Molecular Structure Analysis

The structure of 2-aminothiazole derivatives is characterized by a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Versatile Reagent for Ligand Synthesis

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide has been used as a versatile reagent for preparing imidazole-amine ligands. These ligands, with second coordination sphere functional groups, are synthesized using reductive amination reactions (Cheruzel et al., 2011).

Inhibitor of Kynurenine 3-Hydroxylase

It is instrumental in synthesizing inhibitors of kynurenine 3-hydroxylase, a key enzyme involved in the kynurenine pathway, essential in neurobiology. The synthesized compounds have been evaluated for their inhibitory action and found effective (Röver et al., 1997).

Antimicrobial Applications

The compound has been used in synthesizing derivatives exhibiting antimicrobial activity. Studies show that certain derivatives have moderate to high antibacterial and antifungal activities, which are promising for future antimicrobial research (Kubba & Rahim, 2018).

Agricultural Applications

Some derivatives of this compound have shown the potential to promote plant growth. One study found that a derivative enhanced rapeseed growth, increasing seed yield and oil content, suggesting potential agricultural applications (Mickevičius et al., 2013).

Structural Analysis

The compound has been used in structural studies to examine hydrogen-bonding networks in solid-state packing arrays, contributing significantly to understanding molecular interactions (Lynch et al., 2002).

Glucocorticoid Receptor Modulation

It has been a core component in synthesizing heterocyclic glucocorticoid receptor modulators. These modulators are crucial in studying the glucocorticoid receptor's binding and functional activity (Xiao et al., 2013).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-14(2,3)12(18)16-10-6-4-9(5-7-10)11-8-19-13(15)17-11/h4-8H,1-3H3,(H2,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZIDHLVCNOFBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

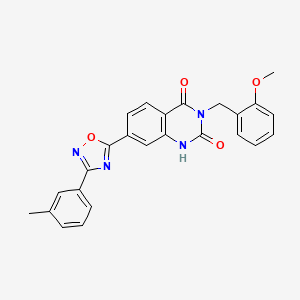

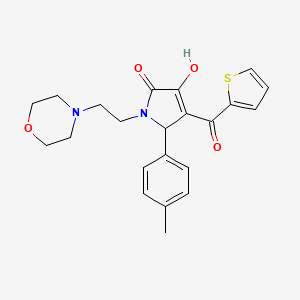

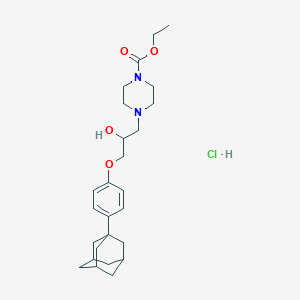

![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)

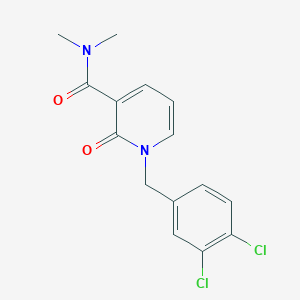

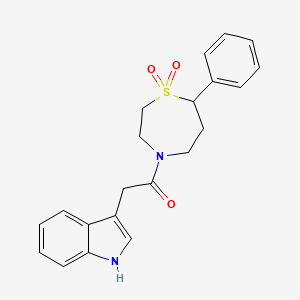

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402722.png)

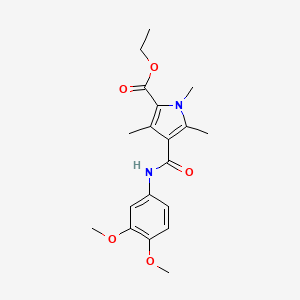

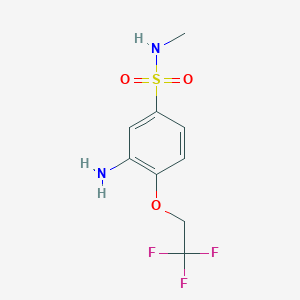

![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)